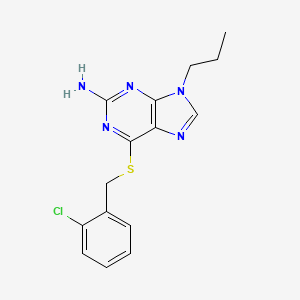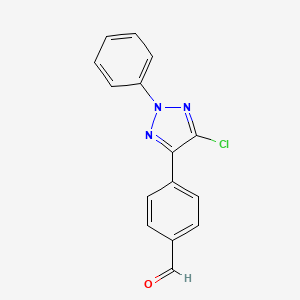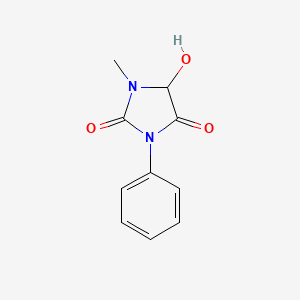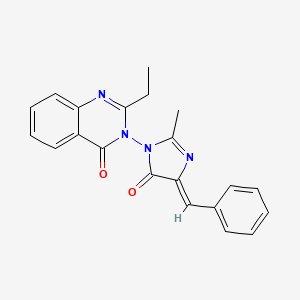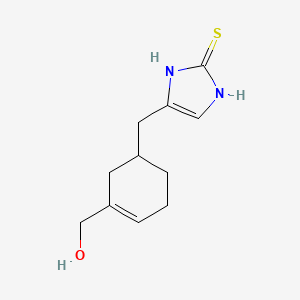
4-(3-Hydroxymethyl-cyclohex-3-enylmethyl)-1,3-dihydro-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione is a complex organic compound characterized by the presence of a cyclohexene ring, a hydroxymethyl group, and an imidazole thione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Formation of the Imidazole Thione Moiety: The imidazole thione moiety can be synthesized through the reaction of an imidazole derivative with a thiocarbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione can undergo various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole thione moiety can be reduced to an imidazole thiol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of ethers, esters, and sulfonates.
Applications De Recherche Scientifique
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole thione moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The imidazole thione moiety can form strong interactions with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-one: Similar structure but with an oxygen atom instead of sulfur in the imidazole ring.
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-amine: Similar structure but with an amine group instead of sulfur in the imidazole ring.
Uniqueness
The presence of the imidazole thione moiety in 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione makes it unique compared to its analogs. This moiety imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2OS |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-[[3-(hydroxymethyl)cyclohex-3-en-1-yl]methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C11H16N2OS/c14-7-9-3-1-2-8(4-9)5-10-6-12-11(15)13-10/h3,6,8,14H,1-2,4-5,7H2,(H2,12,13,15) |
Clé InChI |
QUILGRXSUKBTOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=C1)CO)CC2=CNC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
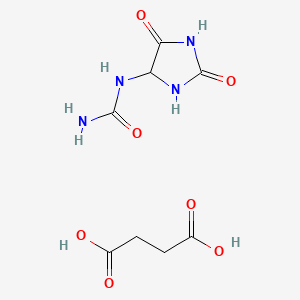
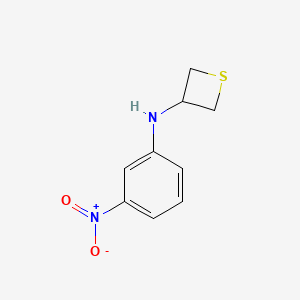
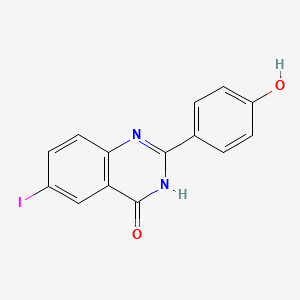
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
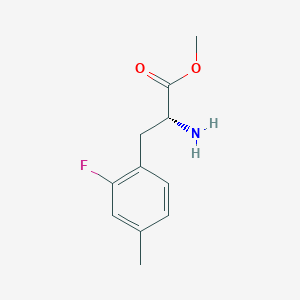

![2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216600.png)

